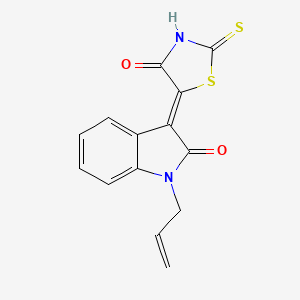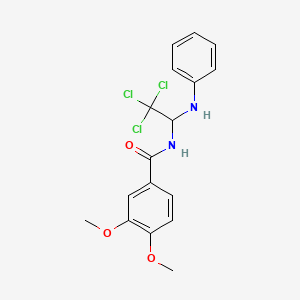
N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide, also known as DPBF, is a chemical compound that has gained significant attention in scientific research. It is a benzofuran derivative that has been synthesized using various methods and has shown promising results in various applications.
作用机制
N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide exerts its effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, there are also some limitations to its use in lab experiments. N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide may have some limitations in terms of its bioavailability and toxicity.
未来方向
There are several future directions for research on N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide. One area of interest is the development of N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanisms of action of N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide and its potential applications in other areas of medicine.
合成方法
N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide can be synthesized using various methods, including the condensation reaction between 2-(3,4-dimethylphenyl)-3-propyl-2,3-dihydrobenzofuran-7-carboxylic acid and tetrahydro-2H-pyran-4-ol in the presence of a dehydrating agent. Another method involves the reaction between 2-(3,4-dimethylphenyl)-3-propyl-2,3-dihydrobenzofuran-7-carboxylic acid and N,N-dimethylformamide dimethyl acetal followed by the reaction with tetrahydro-2H-pyran-4-ol.
科学研究应用
N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N,3-dimethyl-N-(oxan-4-yl)-5-propyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-5-14-6-7-17-16(12-14)13(2)18(23-17)19(21)20(3)15-8-10-22-11-9-15/h6-7,12,15H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUKNNQFXUUAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-5-propyl-N-(tetrahydro-2H-pyran-4-yl)-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(1,3-benzoxazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5229744.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5229752.png)
![3-[1-[(4-chlorophenyl)sulfonyl]-4,5-dihydropyrrolo[2,3-c]pyrazol-6(1H)-yl]-N,N,2,4-tetramethylbenzenesulfonamide](/img/structure/B5229757.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5229769.png)
![1-{3-[(2-nitrovinyl)amino]phenyl}ethanone](/img/structure/B5229780.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5229784.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5229791.png)

![ethyl [2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5229805.png)
![N-(1-isobutyl-1H-pyrazol-5-yl)-2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5229806.png)
![4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5229816.png)
![N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5229826.png)

